tert-butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Description
Chemical Structure and Key Features
The compound, with the CAS number 571189-16-7 , features a pyrrolo[2,3-d]pyrimidine core substituted with:
- A cyclopentyl group at position 7, enhancing lipophilicity and steric bulk.
- A tert-butyl piperazine-1-carboxylate moiety linked via a 6-aminopyridin-3-yl group, which modulates solubility and pharmacokinetic properties .
Synthesis and Applications
Synthetic routes often involve palladium-catalyzed amination (e.g., coupling aryl halides with piperazine intermediates) and Boc deprotection steps . The compound is likely explored for kinase inhibition or as a precursor in anticancer drug development, given the prevalence of pyrrolo[2,3-d]pyrimidine scaffolds in targeted therapies .
Properties
IUPAC Name |
tert-butyl 4-[6-[[7-cyclopentyl-6-(dimethylcarbamoyl)pyrrolo[2,3-d]pyrimidin-2-yl]amino]pyridin-3-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N8O3/c1-28(2,3)39-27(38)35-14-12-34(13-15-35)21-10-11-23(29-18-21)31-26-30-17-19-16-22(25(37)33(4)5)36(24(19)32-26)20-8-6-7-9-20/h10-11,16-18,20H,6-9,12-15H2,1-5H3,(H,29,30,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVCEBXWRPIXKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C(N(C4=N3)C5CCCC5)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301021044 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[6-[[7-cyclopentyl-6-[(dimethylamino)carbonyl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-3-pyridinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301021044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374639-78-7 | |
| Record name | tert-Butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo(2,3-d)pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374639787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperazinecarboxylic acid, 4-[6-[[7-cyclopentyl-6-[(dimethylamino)carbonyl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-3-pyridinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301021044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 4-({6-[7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino}pyridin-3-yl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.239.069 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-BUTYL 4-(6-((7-CYCLOPENTYL-6-(DIMETHYLCARBAMOYL)-7H-PYRROLO(2,3-D)PYRIMIDIN-2-YL)AMINO)PYRIDIN-3-YL)PIPERAZINE-1-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHB4VBX3AY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, particularly the transition from the G1 phase to the S phase. By targeting these kinases, the compound can influence cell proliferation and growth.
Mode of Action
The compound acts as a selective inhibitor of CDK4 and CDK6. It binds to these kinases, preventing them from interacting with cyclin D, a protein required for their activation. This inhibition disrupts the progression of the cell cycle, leading to a halt in cell division and growth.
Biochemical Pathways
The inhibition of CDK4 and CDK6 affects the cell cycle regulatory pathway . Under normal conditions, CDK4/6 forms a complex with cyclin D in the early stages of the G1 phase. This complex phosphorylates the retinoblastoma protein (Rb), leading to cell cycle progression. When CDK4/6 is inhibited, Rb remains unphosphorylated, halting the cell cycle in the G1 phase.
Result of Action
The result of the compound’s action is the induction of cell cycle arrest in the G1 phase, which can lead to apoptosis , or programmed cell death. This makes the compound a potential candidate for cancer therapy, as it can halt the uncontrolled cell proliferation characteristic of cancerous tumors.
Biological Activity
tert-butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate (CAS: 1374639-78-7) is a complex organic compound with a molecular formula of C28H38N8O3 and a molecular weight of approximately 534.67 g/mol. This compound is notable for its intricate structure, which includes multiple functional groups such as piperazine and pyrimidine derivatives, potentially contributing to its diverse biological activities.
Chemical Structure and Properties
The structural complexity of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C28H38N8O3 |
| Molecular Weight | 534.67 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1374639-78-7 |
The compound exhibits potential for various biological activities, including anticancer properties, due to its structural similarities with known pharmacologically active compounds.
Biological Activity
Research into the biological activity of this compound has highlighted several key areas:
Anticancer Activity
Preliminary studies suggest that this compound may exhibit significant anticancer properties. For instance, related pyrrolopyrimidine derivatives have shown efficacy in inhibiting epidermal growth factor receptor (EGFR) kinases, which are critical in the proliferation of glioma cells. In one study, compounds similar to this structure demonstrated IC50 values ranging from 3.4 nM to 873.2 nM against EGFR, indicating potent inhibitory activity .
The proposed mechanism of action includes:
- Inhibition of Cell Proliferation : The compound may inhibit cell cycle progression in cancer cells, particularly the G2/M phase.
- Induction of Apoptosis : Evidence suggests that it can induce apoptosis in cancer cell lines, enhancing its potential as an anticancer agent .
Other Biological Activities
In addition to its anticancer properties, there are indications that this compound may possess:
- Anti-inflammatory Effects : Related compounds have shown antioxidant and anti-inflammatory activities, suggesting potential therapeutic applications beyond oncology .
- Kinase Inhibition : The compound may act as a multikinase inhibitor based on structural analogies with other known inhibitors .
Case Studies
Several studies have explored the biological effects of pyrrolopyrimidine derivatives:
- Study on Glioma Cells : A novel class of pyrazole-pyrrolopyrimidine derivatives was evaluated for their ability to induce apoptosis and inhibit cell cycle progression in glioma cells. The most potent derivative demonstrated superior activity compared to standard treatments .
- Anti-inflammatory Research : Another study highlighted the antioxidant properties of fused pyrrolopyrimidine derivatives, which were tested for anti-inflammatory effects using RAW264.7 cells stimulated with lipopolysaccharides (LPS) .
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
- Anticancer Properties : Preliminary studies suggest that tert-butyl 4-(6-(substituted amino)pyridin derivatives can inhibit tumor growth in various cancer cell lines. The mechanism may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against certain bacterial strains, possibly due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
- CNS Activity : Given its structural features, there is interest in exploring its effects on the central nervous system (CNS). It may act on neurotransmitter systems, which could be beneficial for treating disorders such as anxiety or depression.
Therapeutic Applications
The diverse biological activities of tert-butyl 4-(6-(substituted amino)pyridin derivatives position it as a candidate for several therapeutic applications:
| Therapeutic Area | Potential Application |
|---|---|
| Oncology | Antitumor agents |
| Infectious Diseases | Antibiotics |
| Neurology | CNS-active drugs |
Case Study 1: Anticancer Efficacy
In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on breast cancer cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
Case Study 2: Antimicrobial Testing
A series of tests against Gram-positive and Gram-negative bacteria revealed that tert-butyl 4-(6-substituted amino)pyridines exhibited significant antibacterial activity. Further investigations are needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations:
Cyclopentyl vs. Aromatic Groups: Cyclopentyl substitution (target compound) reduces metabolic oxidation compared to phenyl/trifluoromethylphenyl groups in PD 0332991, improving stability .
Piperazine Linker Modifications :
- The tert-butyl carboxylate in the target compound increases hydrophobicity versus methyl or unprotected piperazines (e.g., in PD 0332991), affecting membrane permeability .
Biological Activity :
- Analogs with bromo substituents (e.g., CAS 571188-82-4) show lower similarity scores (0.64–0.68) due to reduced electronic compatibility with enzyme active sites .
- The target compound’s pyrrolo[2,3-d]pyrimidine core is associated with kinase inhibition (e.g., JAK2, ALK), whereas pyrido[2,3-d]pyrimidine derivatives (e.g., PD 0332991) target CDK4/6 .
Physicochemical Properties Comparison
Research Findings and Implications
Structure-Activity Relationship (SAR) :
- Therapeutic Potential: The compound’s scaffold aligns with inhibitors of fibroblast growth factor receptors (FGFRs) and anaplastic lymphoma kinase (ALK), suggesting oncological applications . Analogues with modified piperazine linkers (e.g., methyl or ethoxy groups) show varied bioavailability, guiding further optimization .
- Challenges: Synthetic Complexity: Multi-step synthesis (e.g., palladium catalysis, Boc deprotection) may limit scalability . Solubility: High hydrophobicity necessitates formulation strategies (e.g., nanoparticle delivery) .
Q & A
Q. What are the established synthetic routes for this compound, and what are the critical reaction parameters?
The compound is synthesized via Buchwald-Hartwig amination coupling between a halogenated pyrrolo[2,3-d]pyrimidine core and an aminopyridine-piperazine intermediate. Key parameters include:
- Catalysts : Pd(OAc)₂ with XPhos ligand (e.g., 90% yield achieved using these catalysts) .
- Base : Cs₂CO₃ in 1,4-dioxane under nitrogen .
- Temperature : Reactions typically proceed at 100–110°C for 12–24 hours . Post-synthesis, the Boc-protecting group is retained for stability during purification, which is performed via silica gel chromatography .
Q. How is structural characterization of this compound validated in research settings?
Researchers rely on ¹H NMR (600 MHz, CDCl₃) to confirm connectivity and purity. Key spectral signatures include:
- Cyclopentyl protons : Multiplet signals at δ 2.34–2.43 ppm (m, 2H) and δ 1.65–1.86 ppm (m, 4H) .
- tert-Butyl group : Singlet at δ 1.52 ppm (s, 9H) .
- Dimethylcarbamoyl : Singlet at δ 2.28–2.30 ppm (s, 3H) . High-resolution mass spectrometry (HRMS) is used to confirm molecular weight .
Advanced Research Questions
Q. What strategies are employed to resolve discrepancies in spectral data during synthesis?
Discrepancies in NMR signals (e.g., splitting or unexpected shifts) are addressed by:
- Variable-temperature NMR : To assess conformational flexibility of the cyclopentyl group .
- 2D NMR (COSY, HSQC) : To resolve overlapping signals, particularly in the piperazine and pyridine regions .
- Crystallography : Single-crystal X-ray diffraction (if crystals are obtainable) provides unambiguous confirmation of regiochemistry .
Q. How is the compound’s biological activity evaluated in kinase inhibition studies?
The compound is screened against CDK4/6 and HDAC1 using:
- Kinase assays : ADP-Glo™ luminescence assays with recombinant CDK4/cyclin D1 and CDK6/cyclin D3 .
- HDAC inhibition : Fluorometric assays using HeLa cell nuclear extracts and acetylated substrates (IC₅₀ values reported in nM range) .
- Cellular validation : Antiproliferative activity in cancer cell lines (e.g., MCF-7, MDA-MB-231) with IC₅₀ determined via MTT assays .
Q. What computational methods guide the optimization of this compound’s selectivity?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER) are used to:
Q. How are reaction conditions optimized to improve yield and scalability?
Design of Experiments (DoE) frameworks are applied to variables such as:
- Catalyst loading : Pd(OAc)₂ (2–5 mol%) and ligand ratios (1:1 to 1:2) .
- Solvent selection : 1,4-Dioxane vs. toluene, with additives like LiCl to enhance coupling efficiency .
- Temperature gradients : Microwave-assisted synthesis at 120°C reduces reaction time from 24 hours to 2–4 hours .
Methodological Challenges and Solutions
Q. What purification challenges arise due to the compound’s hydrophobicity?
The tert-butyl and cyclopentyl groups impart significant hydrophobicity, leading to:
Q. How is compound stability assessed during long-term storage?
Stability studies under ICH guidelines include:
- Forced degradation : Exposure to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks .
- Analytical monitoring : HPLC-UV at 254 nm tracks degradation products (e.g., Boc deprotection or oxidation of the pyrrolopyrimidine core) . Recommended storage: –20°C under argon in amber vials .
Data Contradiction and Reproducibility
Q. How are conflicting biological activity data reconciled across studies?
Discrepancies in IC₅₀ values (e.g., HDAC1 vs. CDK4 inhibition) are investigated by:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
